N-[(4-fluorophenyl)methyl]-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-fluorophenyl)methyl]-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a complex organic compound with a unique structure that combines various functional groups
Scientific Research Applications
Radioligand Development for Brain Imaging
The synthesis and evaluation of N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide, a related compound to N-(4-fluorobenzyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide, demonstrate its potential as a radioligand for peripheral benzodiazepine receptors in the brain. This application is significant for neuroimaging and the study of neurological disorders (Zhang et al., 2003).
Anti-Cancer Activity
Compounds structurally similar to N-(4-fluorobenzyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide have shown promise in anti-cancer research. For instance, novel fluoro substituted benzo[b]pyran derivatives have demonstrated anti-lung cancer activity, highlighting the potential of fluoro-substituted compounds in cancer treatment (Hammam et al., 2005).
Anti-Inflammatory Activity
Research into N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, which are chemically related to the compound , has shown significant anti-inflammatory activity. This suggests that derivatives of these compounds could be valuable in treating inflammatory conditions (Sunder & Maleraju, 2013).
Enzyme Inhibition for Therapeutic Applications
Another application involves the use of related compounds for enzyme inhibition, which is a crucial approach in drug development. For example, compounds like N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide have been synthesized and evaluated for their inhibitory potential against key enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase (Virk et al., 2018).
Novel Drug Synthesis and Evaluation
The chemical space around N-(4-fluorobenzyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide offers opportunities for the synthesis of novel drugs. Research in this area includes synthesizing novel heterocyclic compounds derived from related structures and investigating their pharmaceutical potential, such as lipase and α-glucosidase inhibition (Bekircan et al., 2015).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the thiazole ring: This can be achieved by reacting 4-methoxyphenyl isothiocyanate with 4-methyl-2-aminothiazole under reflux conditions.
Synthesis of the pyridazine ring: The thiazole derivative is then reacted with 3-chloropyridazine in the presence of a base such as potassium carbonate.
Coupling reaction: The resulting compound is coupled with 4-fluorobenzyl chloride in the presence of a suitable catalyst like palladium on carbon.
Final acetamide formation: The intermediate product is then reacted with acetic
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O2S2/c1-15-23(33-24(27-15)17-5-9-19(31-2)10-6-17)20-11-12-22(29-28-20)32-14-21(30)26-13-16-3-7-18(25)8-4-16/h3-12H,13-14H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWKPHOEHLLKBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=NN=C(C=C3)SCC(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.